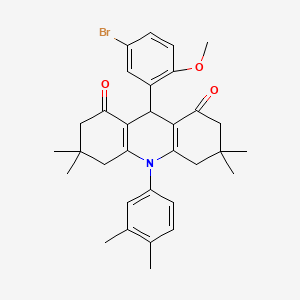![molecular formula C23H31N3O5S B11449072 N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide](/img/structure/B11449072.png)
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C23H31N3O4S This compound is characterized by its unique structure, which includes an acetyl group, an ethoxypropylamino group, a methoxyphenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core glycinamide structure, followed by the sequential addition of the acetyl, ethoxypropylamino, methoxyphenyl, and thiophen-2-ylmethyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(2-thienylmethyl)glycinamide: This compound has a similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide: This compound features a chlorophenyl group instead of a methoxyphenyl group.
These comparisons highlight the unique structural features of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide and its potential for diverse applications.
Properties
Molecular Formula |
C23H31N3O5S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-(thiophen-2-ylmethyl)amino]-N-(3-ethoxypropyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H31N3O5S/c1-4-31-13-6-12-24-23(29)22(18-8-10-19(30-3)11-9-18)26(16-20-7-5-14-32-20)21(28)15-25-17(2)27/h5,7-11,14,22H,4,6,12-13,15-16H2,1-3H3,(H,24,29)(H,25,27) |
InChI Key |
NNQIHZKQXDYUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)N(CC2=CC=CS2)C(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide](/img/structure/B11448996.png)
![9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11449005.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11449014.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11449022.png)
![6-Tert-butyl-3-[(2,6-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11449035.png)
![N-benzyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11449037.png)
![4,6-dibenzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11449049.png)
![6-Tert-butyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11449053.png)
![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11449056.png)
![N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide](/img/structure/B11449061.png)
![N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449066.png)
![4-(3-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11449068.png)

![2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11449077.png)
